Enhanced Lipophilicity vs Unsubstituted Analog
The 8-methyl substitution significantly increases the compound's lipophilicity. The calculated LogP for 8-methylisoquinoline-1-carbonyl chloride is 2.92 to 3.3 [1], whereas the unsubstituted isoquinoline-1-carbonyl chloride (CAS 180411-55-6) has a reported LogP of 2.43 . This difference of +0.5 to +0.9 LogP units corresponds to a 3- to 8-fold increase in partition coefficient, impacting membrane permeability and organic solvent solubility.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 2.92 (ChemSrc) to 3.3 (MolAid) |
| Comparator Or Baseline | Isoquinoline-1-carbonyl chloride (CAS 180411-55-6): LogP = 2.43 |
| Quantified Difference | ΔLogP = +0.5 to +0.9 |
| Conditions | Calculated values from chemical structure (ALOGPS, ChemAxon, or similar algorithm). |
Why This Matters
Higher lipophilicity can be a critical differentiator in medicinal chemistry programs where optimizing drug-likeness (e.g., CNS penetration) or modifying the pharmacokinetic profile of a lead series is required.
- [1] MolAid. 8-Methylisoquinoline-1-carbonyl chloride. Available from: https://www.molaid.com/MS_131449 (accessed 2025-04-18). View Source
